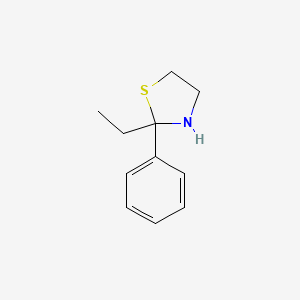

2-Ethyl-2-phenyl-1,3-thiazolidine

Description

Structural Significance and Heterocyclic Chemistry Context of 1,3-Thiazolidines

The 1,3-thiazolidine ring is a saturated heterocyclic compound with the molecular formula C₃H₇NS. wikipedia.org It features a five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. wikipedia.orgnih.gov This structure is the sulfur analog of oxazolidine and is considered a non-aromatic counterpart to thiazole (B1198619). nih.gov The presence of both sulfur and nitrogen heteroatoms imparts unique physicochemical properties to the ring system, influencing its conformation, reactivity, and ability to engage in intermolecular interactions. nih.gov

In the context of heterocyclic chemistry, the thiazolidine (B150603) nucleus is significant due to the multiple positions (C2, N3, C4, and C5) available for substitution, which allows for the generation of a vast library of derivatives with diverse properties. nih.gov The stereochemistry of the thiazolidine ring is also a critical aspect, as the substituents can adopt various spatial arrangements, leading to different diastereomers and enantiomers. The flexibility of the ring allows it to adopt different conformations, which can be crucial for its interaction with biological targets or its role in asymmetric synthesis.

The fundamental synthesis of the thiazolidine ring typically involves the condensation reaction between a 1,2-aminothiol, such as cysteamine or cysteine, and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgdiva-portal.org This reaction proceeds via the formation of an intermediate imine (Schiff base), followed by an intramolecular cyclization through the nucleophilic attack of the thiol group. ekb.eg This straightforward and often high-yielding synthesis makes the thiazolidine scaffold readily accessible for further chemical exploration.

Table 1: Physicochemical Properties of 1,3-Thiazolidine

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NS |

| Molar Mass | 89.16 g·mol⁻¹ |

| Density | 1.131 g/cm³ |

| Boiling Point | 72 to 75 °C at 25 torr |

Data sourced from PubChem CID 10444. wikipedia.org

Overview of Substituted 1,3-Thiazolidines: Focus on 2-Ethyl-2-phenyl-1,3-thiazolidine Analogues

Substitutions on the 1,3-thiazolidine ring dramatically influence its chemical character and potential applications. The C2 position is particularly significant as its substituents are directly derived from the carbonyl precursor used in the synthesis. When an unsymmetrical ketone, such as ethyl phenyl ketone, is used, a 2,2-disubstituted thiazolidine is formed. In the case of this compound, the C2 carbon is chiral, bearing both an ethyl and a phenyl group.

The ethyl group, being a simple alkyl substituent, would contribute to the lipophilicity of the molecule. The combination of a planar, aromatic phenyl ring and a flexible, non-polar ethyl group at the same carbon atom creates a unique stereochemical environment. This disubstitution pattern is a key feature that distinguishes it from the more commonly studied 2-monosubstituted or 2-unsubstituted thiazolidines.

Analogues where the C2 position is substituted with various aryl groups have been synthesized and studied. nih.gov For example, 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-ones are produced by reacting an appropriate amine with various aromatic aldehydes and thioglycolic acid. ekb.eg These studies underscore the synthetic accessibility of C2-aryl substituted thiazolidine systems.

Table 2: Comparison of Selected C2-Substituted 1,3-Thiazolidine Analogues

| Compound | C2-Substituents | Precursor Carbonyl | Key Structural Feature |

|---|---|---|---|

| 1,3-Thiazolidine | H, H | Formaldehyde | Unsubstituted parent ring |

| 2-Phenyl-1,3-thiazolidine | H, Phenyl | Benzaldehyde (B42025) | Single aromatic substituent |

| This compound | Ethyl, Phenyl | Ethyl phenyl ketone | Asymmetric C2 with alkyl and aryl groups |

| 2-(2'-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | H, 2'-hydroxyphenyl | Salicylaldehyde | Aryl substituent with a hydroxyl group |

This table is a comparative representation based on general synthetic principles. wikipedia.orgnih.gov

Historical Development and Contemporary Relevance in Chemical Research

The chemistry of thiazolidine derivatives has a rich history, with early investigations laying the groundwork for the synthesis of more complex structures. The core thiazolidine ring is a key component of many natural and synthetic compounds, most famously in the structure of penicillin antibiotics, where the thiazolidine ring is fused to a β-lactam ring. wikipedia.org

Historically, the focus was often on thiazolidine derivatives bearing carbonyl groups, such as the thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs). nih.govmdpi.com Thiazolidine-2,4-diones, in particular, gained significant attention in medicinal chemistry, with compounds like Pioglitazone and Rosiglitazone being developed for the treatment of type 2 diabetes mellitus. ekb.egmdpi.com These developments spurred extensive research into the synthesis and modification of the thiazolidine scaffold.

In contemporary chemical research, the 1,3-thiazolidine system continues to be an area of active investigation. Modern synthetic methodologies, including multicomponent reactions, green chemistry approaches, and the use of novel catalysts, are being employed to create libraries of thiazolidine derivatives with high efficiency and selectivity. nih.gov The reaction between 1,2-aminothiols and aldehydes to form thiazolidines is being explored as a "click-type" reaction for bioconjugation due to its efficiency and ability to proceed under physiological conditions without a catalyst. diva-portal.orgrsc.org

The ongoing interest in thiazolidines is driven by the versatility of the scaffold. Researchers are exploring its use in asymmetric synthesis, as a chiral auxiliary, and as a building block for more complex molecular architectures. The ability to precisely control the substituents at various positions around the ring allows for the fine-tuning of steric and electronic properties, making 1,3-thiazolidines and their analogues, including the this compound class, a subject of enduring relevance in chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31404-05-4 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

2-ethyl-2-phenyl-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

IKYNTDBGTUVOSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Thiazolidine and Its Derivatives

Established Synthetic Strategies for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is a cornerstone of heterocyclic chemistry, with numerous established strategies developed over decades of research. These methods typically rely on the formation of key carbon-sulfur and carbon-nitrogen bonds to construct the five-membered ring.

Cyclocondensation Approaches

Cyclocondensation reactions are the most traditional and widely employed methods for synthesizing the thiazolidine core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water, to form the heterocyclic ring. The choice of starting materials dictates the substitution pattern on the final thiazolidine product.

A prominent method for the synthesis of 4-thiazolidinone (B1220212) derivatives, which are structurally related to 2-Ethyl-2-phenyl-1,3-thiazolidine, involves the cyclocondensation of an aldehyde or ketone, an amine, and thioglycolic acid. nih.govresearchgate.net In this three-component reaction, an imine is typically formed in situ from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization via amide formation to yield the 4-thiazolidinone ring. researchgate.netnih.gov

For instance, the reaction of pyrazolecarbaldehydes with various anilines and thioglycolic acid in the presence of an ionic liquid has been shown to produce 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones in high yields (82-92%). nih.gov This approach highlights the utility of thioglycolic acid in building the thiazolidinone core through a one-pot procedure. nih.gov

The direct synthesis of this compound, which lacks the C4-carbonyl group, is more commonly achieved through the condensation of propiophenone (B1677668) with 2-aminoethanethiol. In this reaction, the amino group of 2-aminoethanethiol condenses with the ketone carbonyl of propiophenone to form a thiaza-hemiketal intermediate, which then dehydrates to form the final thiazolidine ring.

Table 1: Representative Synthesis of 4-Thiazolidinones via Three-Component Condensation This table is interactive. You can sort and filter the data.

| Carbonyl Compound | Amine | Sulfur Source | Catalyst/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pyrazolecarbaldehyde | Aniline | Thioglycolic Acid | DSDABCOC (Ionic Liquid) | 2-Pyrazolo-3-phenyl-1,3-thiazolidine-4-one | 82-92 | nih.gov |

| Substituted Benzaldehyde (B42025) | Substituted Aniline | Thioglycolic Acid | Ammonium Persulfate / Solvent-free | 2,3-Diaryl-1,3-thiazolidin-4-one | 84 | nih.gov |

L-cysteine, a naturally occurring amino acid containing a thiol group, is a valuable building block for the synthesis of chiral thiazolidine derivatives. The reaction of L-cysteine with aldehydes or ketones provides a straightforward route to 2-substituted-1,3-thiazolidine-4-carboxylic acids. nanobioletters.commdpi.com This condensation proceeds under mild conditions and often retains the stereochemistry at the C4 position, derived from the L-cysteine backbone. nanobioletters.comresearchgate.net

The reaction typically involves stirring the carbonyl compound and L-cysteine in a solvent mixture, such as ethanol (B145695) and water. nanobioletters.commdpi.com The resulting thiazolidine derivatives often precipitate from the reaction mixture, simplifying purification. mdpi.com This method has been used to synthesize a wide array of 2-aryl and 2-alkyl thiazolidine-4-carboxylic acids. nanobioletters.commdpi.com For example, reacting various substituted benzaldehydes with L-cysteine hydrochloride monohydrate in the presence of a base like sodium bicarbonate yields the corresponding 2-(substituted phenyl) thiazolidine-4-carboxylic acids. mdpi.com The reaction of benzaldehyde with L-cysteine, for instance, produces (2RS,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid with a 93% yield. mdpi.com This method produces a mixture of diastereomers at the C2 position. nanobioletters.com

Table 2: Synthesis of Thiazolidine-4-carboxylic Acids from L-Cysteine and Aldehydes This table is interactive. You can sort and filter the data.

| Aldehyde | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-Hydroxy Benzaldehyde | Ethanol/Water | 20°C, 20 h | 2-(4-(2-ethoxy-2-oxoethoxy) phenyl) thiazolidine-4-carboxylic acid | High | nanobioletters.com |

| Benzaldehyde | Water/Ethanol | 25°C, 6 h | (2RS,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid | 93 | mdpi.com |

Multicomponent Reaction Protocols for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient for generating molecular diversity. nih.gov These protocols are prized for their atom economy, procedural simplicity, and ability to construct complex molecules in fewer steps. nih.gov

One-pot three-component strategies are frequently used for the synthesis of the thiazolidine core and its derivatives. A classic example is the previously mentioned reaction between an aldehyde, an amine, and thioglycolic acid to form 4-thiazolidinones. nih.govnih.gov This approach avoids the isolation of the intermediate imine, streamlining the synthetic process.

More advanced MCRs have been developed to access other thiazolidine scaffolds. For example, a one-pot, three-component synthesis of 2-imino-1,3-thiazolines has been achieved through the reaction of primary amines, phenyl isothiocyanate, and β-nitroacrylates in an ionic liquid. nih.gov Another strategy involves the reaction of nitroepoxides with in situ generated thiourea (B124793) derivatives, providing a catalyst-free route to 2-imino-1,3-thiazolines in high yields. nih.gov These methods demonstrate the power of MCRs to rapidly assemble diverse thiazolidine-related structures from simple and readily available starting materials. capes.gov.brresearchgate.net

Copper catalysis has emerged as a powerful tool for the synthesis of complex thiazolidine derivatives. These reactions often proceed through tandem or cascade sequences, where multiple bond-forming events occur in a single pot. Copper catalysts can facilitate reactions that are otherwise difficult to achieve, often under mild conditions. thieme-connect.comresearchgate.net

A notable example is the copper-catalyzed three-component synthesis of thiazolidine-2-imines from imines, terminal alkynes, and isothiocyanates. thieme-connect.comresearchgate.net This reaction involves an initial enantioselective alkynylation of the imine, followed by nucleophilic attack of the resulting propargylic amine on the isothiocyanate. The final step is a highly regioselective intramolecular 5-exo-dig hydrothiolation, catalyzed by copper, to form the thiazolidine-2-imine ring. thieme-connect.comacs.org This method is valued for its good to excellent yields and the ability to generate stereocenters with high enantioselectivity when a chiral ligand is used. thieme-connect.com

Another copper-catalyzed, one-pot, multicomponent reaction has been reported for the synthesis of thiazolidin-2-imines bearing quaternary carbon centers. This reaction brings together primary amines, ketones, terminal alkynes, and isothiocyanates, using a CuCl₂ catalyst, without the need to isolate the intermediate propargylamine. acs.orgacs.org

Table 3: Copper-Catalyzed Synthesis of Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

| Reactants | Catalyst System | Product Type | Key Features | Ref |

|---|---|---|---|---|

| Imines, Alkynes, Isothiocyanates | Copper(I) triflate–toluene complex | Thiazolidine-2-imines | Good to excellent yields, moderate to excellent enantioselectivity with chiral ligands. | thieme-connect.com |

| Primary Amines, Ketones, Alkynes, Isothiocyanates | CuCl₂ / Ti(OEt)₄ | Thiazolidin-2-imines with quaternary centers | One-pot, multicomponent strategy; good to excellent yields. | acs.orgacs.org |

Stereoselective Synthesis of Chiral 1,3-Thiazolidine Systems

The synthesis of chiral 1,3-thiazolidines is of significant interest due to the role of stereochemistry in determining the biological and chemical properties of these molecules. Methodologies often focus on controlling the creation of stereocenters during the formation of the heterocyclic ring.

Control of Stereochemistry in Cyclization Reactions

The stereochemical outcome of 1,3-thiazolidine synthesis is heavily influenced by the chirality of the starting materials. The cyclocondensation reaction between a chiral β-aminothiol and a ketone or aldehyde is a primary route where the stereocenters of the aminothiol (B82208) can direct the stereochemistry of the final product.

A stereochemical study of N-H and N-methylated 1,3-thiazolidines prepared from chiral precursors like ephedrine (B3423809) and pseudoephedrine demonstrates this principle. The inherent stereochemistry of these starting materials is used to deduce the stereochemistry of the resulting thiazolidine compounds using NMR spectroscopy. researchgate.net

In more complex syntheses, chiral auxiliaries are employed to guide the stereoselectivity of reactions. For instance, the diastereoselective addition of a titanium(IV) enolate derived from N-4-chlorobutyryl-1,3-thiazolidine-2-thione to an N-acyliminium ion has been used to create a 2-substituted pyrrolidine (B122466) with a high diastereoisomeric ratio (8:1). researchgate.net This principle of using a chiral thiazolidine-based reactant to induce stereoselectivity is a key strategy in asymmetric synthesis. researchgate.net

Formation and Separation of Diastereomeric Isomers

When the cyclization reaction creates a new stereocenter, a mixture of diastereomers can be formed. This is common in the reaction of an aminothiol with an unsymmetrical ketone. For example, the synthesis of 2-hydroxyalkyl-4-carbethoxythiazolidines and 2-carbalkoxyalkyl-4-carbethoxythiazolidines through the condensation of L-carbethoxy-cysteine with various ketones results in an unequal mixture of diastereoisomers. researchgate.net The ratio of these isomers can sometimes be modified by additives, such as by the addition of trifluoroacetic acid. researchgate.net

In studies involving 1,3-thiazolidines derived from ephedrine, two distinct isomers were observed when a methyl group was present at the C-2 position. These isomers were found to interconvert, likely through a non-cyclic zwitterionic intermediate, which highlights the dynamic nature of these systems. researchgate.net The separation and characterization of these diastereomers are crucial for understanding their unique properties and are typically achieved through crystallographic or spectroscopic techniques.

| Reactants | Reaction Type | Outcome | Key Finding |

|---|---|---|---|

| L-carbethoxy-cysteine and α-hydroxyketones or β-ketoesters | Condensation | Unequal mixture of diastereomeric thiazolidine derivatives. researchgate.net | The addition of trifluoroacetic acid can alter the percentage of each diastereomer. researchgate.net |

| Ephedrine/Pseudoephedrine and Propanone | Condensation | Formation of two interconverting isomers with a methyl group at C-2. researchgate.net | Stereochemistry of the final products is deduced from the chiral starting material. researchgate.net |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry emphasizes the development of greener, more efficient, and novel reaction methodologies. The synthesis of 1,3-thiazolidines has benefited significantly from these advancements, moving beyond traditional solvent-based, high-temperature reactions.

Solvent-Free and Catalytic Approaches

The development of solvent- and catalyst-free methods represents a significant step towards environmentally benign chemical synthesis. A number of 1,3-thiazolidine derivatives can be synthesized under these conditions. For example, 2-iminothiazolidines have been produced by reacting inactive aziridines with aroyl isothiocyanates at room temperature without any solvent or catalyst. nih.gov Similarly, multicomponent reactions involving primary amines, carbon disulfide, and γ-bromocrotonates can yield thiazolidine-2-thiones efficiently without a catalyst. organic-chemistry.org

Catalytic methods also offer high efficiency. The condensation between 1,2-aminothiols and aldehydes can proceed without a catalyst under physiological pH to form the thiazolidine ring, a reaction noted for its utility in bioconjugation. nih.gov In other cases, simple base catalysis is effective. For instance, the Knoevenagel condensation of a thiazolidinedione (TZD) with substituted benzaldehydes can be achieved using piperidine (B6355638) as a catalytic base to generate 5-arylidene analogues. nih.gov

| Methodology | Reactants | Product Class | Conditions |

|---|---|---|---|

| Catalyst-Free | 1,2-Aminothiol, Aldehyde | Thiazolidines | Physiological pH. nih.gov |

| Catalyst-Free Multicomponent Reaction | Primary Amine, Carbon Disulfide, γ-Bromocrotonate | Thiazolidine-2-thiones | Domino alkylation/intramolecular Michael addition. organic-chemistry.org |

| Solvent- and Catalyst-Free | Inactive Aziridine (B145994), Aroyl Isothiocyanate | 2-Iminothiazolidines | Room temperature. nih.gov |

| Base Catalysis | Thiazolidinedione, Benzaldehyde | 5-Arylidene-thiazolidinediones | Piperidine catalyst. nih.gov |

Mechanochemical and Electrogenerated Base Syntheses

Mechanochemical Synthesis Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. An eco-friendly approach for preparing functionalized 4-thiazolidinones involves the simple grinding of imines with thioglycolic acid in a mortar and pestle. thieme-connect.com This method is characterized by very short reaction times (9-12 minutes) and easy product isolation. thieme-connect.com This technique has also been applied to the synthesis of more complex thiazolidinone-triazole derivatives, where reactants are milled together in a closed vessel on a shaker. nih.gov

Electrogenerated Base (EGB) Synthesis Electrosynthesis provides a green and safe strategy by avoiding conventional and often hazardous reagents. The synthesis of thiazolidine derivatives can be promoted by an electrogenerated base (EGB). researchgate.net Typically, the cyanomethyl anion, formed by the reduction of dry acetonitrile (B52724) at a cathode, is used as the base. researchgate.netresearchgate.net This EGB can then promote reactions, such as the synthesis of thiazolidine-2-thiones from secondary β-amino alcohols and carbon disulfide. figshare.com This method proceeds under galvanostatic conditions, often using a sacrificial magnesium anode, and produces the desired heterocyclic compounds in satisfactory yields under mild conditions. researchgate.netfigshare.com

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation (sonochemistry) has become a widely adopted technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating. tandfonline.com The synthesis of various thiazolidine and thiazole (B1198619) derivatives has been successfully enhanced by this method.

A solvent-free Knoevenagel condensation to produce 2,4-thiazolidinedione (B21345) and rhodanine (B49660) derivatives is effectively catalyzed by a task-specific ionic liquid under ultrasound irradiation at 80°C. nih.gov Similarly, the synthesis of novel 1,2,3-triazoles containing thiazolidin-2-thione moieties was achieved using an oxidized copper nanoparticle on a TiO2 catalyst. scispace.com The use of an ultrasonic probe in this reaction dramatically reduced the required time and temperature. scispace.com One-pot, three-component reactions to form complex thiazolidin-4-ones have also been developed using sonication, demonstrating the versatility of this energy source in constructing heterocyclic systems. tandfonline.com

| Product Class | Reactants | Catalyst/Conditions | Advantage of Ultrasound |

|---|---|---|---|

| 2,4-Thiazolidinedione/Rhodanine derivatives | Aldehydes, 2,4-Thiazolidinedione/Rhodanine | [TMG][Lac] (ionic liquid), 80°C, solvent-free. nih.gov | Efficient Knoevenagel condensation. nih.gov |

| 1,2,3-Triazoles with Thiazolidin-2-thione | 5-iodomethylthiazolidine-2-thiones, Sodium Azide, Phenylacetylene | Cu/TiO2 nanocatalyst, in water. scispace.com | Dramatically reduces reaction time and temperature. scispace.com |

| Triazole-based Thiazolidin-4-ones | Triazole amine, Ethyl Thioglycolate, p-Nitrobenzaldehyde | β-cyclodextrin, one-pot reaction. tandfonline.com | Higher yields and shorter reaction times compared to conventional methods. tandfonline.com |

Reaction Mechanisms in the Formation and Derivatization of 1,3 Thiazolidines

Detailed Investigation of Cyclization Pathways

The primary route to 1,3-thiazolidines is the cyclocondensation reaction between a compound containing a carbonyl group (like an aldehyde or ketone) and a 1,2-aminothiol. nih.govnanobioletters.com In the specific case of 2-Ethyl-2-phenyl-1,3-thiazolidine, the reactants would be 2-aminoethanethiol and ethyl phenyl ketone.

The most common cyclization pathway proceeds in a one-pot fashion and involves two key steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of the 1,2-aminothiol on the electrophilic carbonyl carbon of the ketone. This is typically the rate-determining step and often requires acid or base catalysis to facilitate the dehydration of the resulting hemiaminal intermediate to form a Schiff base, or imine.

Intramolecular Cyclization: The thiol group, now positioned favorably, acts as a nucleophile, attacking the imine carbon. This intramolecular ring-closure step forms the five-membered thiazolidine (B150603) ring. This step is a nucleophilic addition to the C=N double bond.

A closely related and extensively studied reaction is the three-component synthesis of 1,3-thiazolidin-4-ones, which involves an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov The mechanism similarly begins with the formation of an imine from the aldehyde and amine, which then reacts with the mercaptoacetic acid. The sulfur atom attacks the imine carbon, followed by an intramolecular cyclization through the removal of a water molecule to yield the final product. nih.gov Some syntheses can also proceed through a [3+2] cycloaddition pathway, for instance, between an aziridine (B145994) and an aryl isothiocyanate, which occurs via an S_N2 mechanism. nih.gov

The choice of solvent and catalyst can significantly influence the reaction pathway and efficiency. While many syntheses are performed in solvents like ethanol (B145695), toluene, or DMF, solvent-free conditions have also been successfully employed, often yielding better results and aligning with green chemistry principles. nih.govtandfonline.comresearchgate.net

Elucidation of Key Intermediates and Transition States

The formation of the 1,3-thiazolidine ring involves several transient species. The primary and most widely accepted key intermediate is the imine (or Schiff base) , formed from the initial condensation of the amine and the carbonyl compound. nih.gov Following the formation of the imine, the addition of the thiol group leads to a second intermediate before the final ring closure.

Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics of the reaction pathway. mdpi.comnih.gov These studies help in visualizing the molecular structures of intermediates and calculating the energy barriers of the transition states that connect them. For instance, synchronous transit-guided quasi-Newton (STQN) methods can locate the transition state structures between the reactant, intermediate, and product energy minima on the potential energy surface. mdpi.com Vibrational analysis and Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that these structures are indeed true transition states. mdpi.com Such theoretical studies provide deep insights into the reaction mechanism, corroborating experimental observations and helping to predict the feasibility of different reaction pathways.

| Intermediate/State | Description | Role in Pathway |

| Hemiaminal | Product of the initial nucleophilic attack of the amine on the carbonyl group. | Precursor to the imine; readily dehydrates. |

| Imine (Schiff Base) | Formed by the dehydration of the hemiaminal intermediate. | Key electrophilic species for the subsequent intramolecular cyclization. |

| Thioether Intermediate | Formed after the nucleophilic attack of the thiol group on the imine carbon. | Penultimate intermediate before the final ring closure. |

| Transition States | High-energy structures connecting the reactants, intermediates, and products. | Determine the kinetic barriers and overall rate of the reaction. Studied via computational methods like STQN. mdpi.com |

Mechanistic Insights into Catalyst Action and Stereocontrol

Catalysis is often essential for the efficient synthesis of 1,3-thiazolidines and their derivatives. Catalysts can act in several ways, but a primary role is the activation of the carbonyl group. nih.gov

Catalyst Action:

Acid Catalysis: Protic or Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.

Base Catalysis: Bases can deprotonate the thiol group, increasing its nucleophilicity for the ring-closing step.

Nanocatalysts: Materials like nano-CdZr₄(PO₄)₆ and nano-CoFe₂O₄@SiO₂/PrNH₂ have been shown to activate the carbonyl moiety by coordinating with the carbonyl oxygen, thereby enhancing the formation of the imine intermediate. nih.gov

Ionic Liquids: Ionic liquids such as [Et₃NH][HSO₄] can serve as both the solvent and the catalyst, promoting the reaction through stabilization of charged intermediates. nih.gov

Biocatalysts: Enzymes like Saccharomyces cerevisiae have been used for the one-pot synthesis of thiazolidinones, offering a green and efficient catalytic approach. tandfonline.com

The table below summarizes various catalysts used in the synthesis of thiazolidine derivatives.

| Catalyst Type | Example(s) | Function/Mechanism | Reference |

| Homogeneous | Ammonium Persulfate (APS) | Economical catalyst for solvent-free cyclocondensation. | nih.govtandfonline.com |

| Heterogeneous/Nano | nano-CdZr₄(PO₄)₆, TS-1 | Activates carbonyl groups via coordination. | nih.govresearchgate.net |

| Ionic Liquid | [Et₃NH][HSO₄] | Acts as a recyclable solvent and catalyst. | nih.gov |

| Biocatalyst | Saccharomyces cerevisiae | Green catalyst for one-pot synthesis. | tandfonline.com |

Stereocontrol: The 1,3-thiazolidine ring contains at least one stereocenter at the C2 position. If the starting carbonyl compound is unsymmetrical (like ethyl phenyl ketone for this compound) and the aminothiol (B82208) has substituents, additional stereocenters can be present.

The formation of diastereomers (e.g., cis and trans isomers) is a common feature in thiazolidine synthesis, particularly when chiral centers are present on the aminothiol backbone, such as in L-cysteine. nanobioletters.com The ratio of these diastereomers can be strongly dependent on the solvent used during the reaction. nanobioletters.com This suggests that the solvent plays a role in stabilizing the transition state leading to one isomer over the other.

Furthermore, when optically active starting materials, such as chiral aziridines, are used, the reaction can proceed with high stereoselectivity to yield an optically active product. This observation supports an S_N2-type mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Advanced Spectroscopic and Structural Analysis of 2 Ethyl 2 Phenyl 1,3 Thiazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethyl-2-phenyl-1,3-thiazolidine derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of this compound derivatives. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, providing valuable information about the molecular structure.

For instance, in a series of 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives, the proton of the thiazolidine (B150603) ring at the C2 position typically appears as a singlet around δ 5.95 ppm. nih.gov The methylene (B1212753) (CH₂) protons of the thiazolidine ring are observed as a singlet in the range of δ 3.7–3.9 ppm. nih.gov In the ¹³C NMR spectrum, the C2 carbon of the thiazolidine ring resonates at approximately δ 62.78 ppm, while the methylene carbon (C5) appears around δ 30.1 ppm. nih.gov The carbonyl carbon (C4) of the thiazolidin-4-one ring gives a signal at δ 162.6 ppm. nih.gov

The substitution pattern on the phenyl ring significantly influences the chemical shifts. For example, in 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, the proton at C2 of the thiazolidine ring appears as a singlet at δ 5.86 ppm, and the corresponding carbon signal is at δ 63.3 ppm. tandfonline.com The methylene protons at C5 show signals around δ 3.88–3.73 ppm, with the carbon signal at δ 32.8 ppm. tandfonline.com

Here is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core structure of 2-substituted-3-aryl-1,3-thiazolidin-4-ones:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 5.8 - 6.5 | 58 - 65 |

| H5 | 3.6 - 3.9 (asymmetric splitting) | 31 - 34 |

| C2 | - | 58 - 65 |

| C4 | - | 170 - 173 |

| C5 | - | 31 - 34 |

| Aromatic H | 7.0 - 8.2 | 125 - 145 |

| Ethyl/Alkyl Protons | Variable | Variable |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the thiazolidine and phenyl rings.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives. youtube.comsdsu.edu

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. sdsu.edu This is particularly useful for tracing the connectivity within the ethyl group and the thiazolidine ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C NMR data. youtube.comnih.gov This helps in assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC experiments reveal long-range correlations between protons and carbons (typically ²JCH and ³JCH), which are crucial for piecing together the entire molecular structure, including the connection of the phenyl and ethyl groups to the thiazolidine core. youtube.comsdsu.edu For example, an HMBC spectrum can show a correlation between the H2 proton of the thiazolidine ring and the carbons of the phenyl ring, confirming their connectivity.

Dynamic NMR (DNMR) is a powerful technique to study dynamic processes such as tautomeric equilibria and stereoisomerism in 1,3-thiazolidine derivatives. researchgate.net Thiazolidines can exist in equilibrium with their ring-opened Schiff base tautomers. DNMR can be used to study the kinetics and thermodynamics of this equilibrium by observing changes in the NMR spectra as a function of temperature.

For example, studies on 1,3-thiazolidine-2-thione have used variable temperature ¹H NMR to evaluate the tautomeric equilibrium between the thione and thiol forms in different solvents. researchgate.netepa.gov The equilibrium constants and Gibbs free energies were determined by integrating the signals of the N-H protons at various temperatures. researchgate.net

Furthermore, the presence of stereocenters at C2 and potentially at C4 or C5 in substituted thiazolidines can lead to the formation of diastereomers. DNMR can be used to study the interconversion of these stereoisomers and determine the energy barriers for these processes.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups present in this compound derivatives.

A key vibrational mode for thiazolidin-4-one derivatives is the carbonyl (C=O) stretching frequency, which typically appears in the FT-IR spectrum in the range of 1637-1741 cm⁻¹. nih.govnih.gov The exact position of this band can be influenced by the substituents on the ring. The C-N stretching vibration is usually observed around 1312-1339 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl ring are typically found in the region of 1586-1595 cm⁻¹. nih.gov

The following table summarizes some characteristic FT-IR absorption bands for 2-phenyl-1,3-thiazolidin-4-one (B3839404) derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (in thiazolidin-4-one) | Stretching | 1637 - 1741 |

| C-N | Stretching | 1312 - 1339 |

| Aromatic C=C | Stretching | 1586 - 1595 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aliphatic) | Stretching | ~2850 - 3000 |

| N-H (if present) | Stretching | ~3100 - 3500 |

Raman spectroscopy can provide complementary information, especially for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. acs.org

For example, the HRMS spectrum of a 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivative showed a molecular ion peak [M+Na]⁺ at m/z 551.0229, which is consistent with the molecular formula C₂₂H₂₀F₆N₂O₄S. nih.gov

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the thiazolidine ring can lead to characteristic fragment ions. For instance, the mass spectrum of 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one shows a molecular ion peak at m/z 276 and a base peak at m/z 84, corresponding to the pyrrolidinyl-ethyl fragment. tandfonline.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For several 1,3-thiazolidine derivatives, single-crystal X-ray analysis has been used to confirm their structures and stereochemistry. researchgate.netnih.govnih.gov For instance, the crystal structure of 3-benzyl-2-phenyl-1,3-thiazolidin-4-one revealed that the thiazolidine ring is essentially planar. nih.gov The dihedral angles between the thiazolidine ring and the terminal phenyl rings were determined to be 88.01° and 87.21°. nih.gov

In another study, the crystal structure of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (B2821703) showed that the five-membered 1,3-thiazolidine ring is nearly planar, with a dihedral angle of 84.14° between the thiazolidine and phenyl rings. researchgate.net

The data obtained from X-ray crystallography, such as the unit cell dimensions and space group, provide a detailed picture of the packing of molecules in the crystal lattice. For example, the crystal data for 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one has been reported. cambridge.org

Conformational Analysis and Ring Pucker Dynamics

The five-membered 1,3-thiazolidine ring is not planar and, similar to other saturated five-membered heterocycles, adopts puckered conformations to alleviate torsional strain. The primary modes of puckering result in two main conformational families: the envelope (or 'C's') conformation and the twist (or 'C'2') conformation. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, the substituents at the C2 position play a crucial role in determining the preferred conformation and the dynamics of the ring. The presence of two substituents at C2, an ethyl group and a phenyl group, introduces significant steric considerations.

Detailed Research Findings:

Studies on analogous 2,3-diphenyl-1,3-thiazolidin-4-ones have demonstrated that the conformation of the thiazolidine ring can be elucidated using a combination of NMR spectroscopy and ab initio calculations. psu.edu These studies show that substituents on the phenyl rings influence the electron density and chemical shifts of the ring protons and carbons, which are sensitive to conformational changes. psu.edu

For the thiazolidine ring itself, the puckering is often described by the torsional angles. In the case of 3-phenyl-thiazolidine-2-thione, X-ray crystallography has shown a puckering angle of 23.2° in the solid state, suggesting a significant deviation from planarity. researchgate.net It is reasonable to infer that this compound would also exhibit a puckered conformation.

Computational studies using Density Functional Theory (DFT) on related thiazolidinone derivatives have been successful in predicting the lowest energy conformers and the dihedral angles that define them. nih.gov These studies often reveal multiple stable conformers with relatively small energy differences, indicating a dynamic equilibrium in solution. nih.gov For this compound, a similar computational approach would likely identify several low-energy conformations, differing in the orientation of the ethyl and phenyl groups relative to the ring.

The orientation of the phenyl group is a key factor. Research on systems containing a phenyl ring suggests that its preferred orientation can significantly influence the conformation of the rest of the molecule. researchgate.net In the case of this compound, the phenyl group can adopt different rotational positions relative to the thiazolidine ring, leading to different steric environments.

Illustrative Conformational Data:

While specific experimental data for this compound is not available in the searched literature, the following tables provide an illustrative representation of the type of data that would be obtained from a detailed conformational analysis, based on findings for analogous compounds.

Table 1: Hypothetical Low-Energy Conformers of this compound

This interactive table presents hypothetical conformers, their relative energies, and key dihedral angles that would be determined through computational chemistry.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-N-C2-S) (°) | Dihedral Angle (N-C2-S-C4) (°) | Phenyl Group Orientation |

| A | 0.00 | 35 | -25 | Axial |

| B | 0.50 | -33 | 28 | Equatorial |

| C | 1.20 | 15 | -10 | Pseudo-axial |

Note: This data is illustrative and based on general principles of thiazolidine conformational analysis.

Ring Pucker Dynamics:

The thiazolidine ring in this compound is expected to be conformationally mobile, undergoing rapid interconversion between different puckered forms at room temperature. The energy barriers for these ring-inversion processes are typically low. For some related five-membered heterocyclic systems, these barriers have been estimated to be around 7-8 kcal/mol. researchgate.net

NMR spectroscopy would be a powerful tool to study these dynamics. Variable temperature NMR experiments could potentially be used to "freeze out" individual conformers at low temperatures, allowing for their individual characterization. The coupling constants between the protons on the C4 and C5 atoms are particularly sensitive to the dihedral angles and can be used to estimate the degree of ring puckering and the conformational equilibrium.

Table 2: Expected ¹H-NMR Coupling Constants for a Hypothetical Dominant Conformer

This interactive table shows expected proton-proton coupling constants that would be used to infer the ring's conformation.

| Coupled Protons | Expected J-coupling Constant (Hz) | Implied Dihedral Angle (°) |

| H4a - H5a | ~ 8-10 | ~ 150-180 (trans) |

| H4a - H5b | ~ 2-4 | ~ 90-100 (gauche) |

| H4b - H5a | ~ 2-4 | ~ 90-100 (gauche) |

| H4b - H5b | ~ 6-8 | ~ 30-60 (cis) |

Note: This data is illustrative and based on the Karplus relationship for similar ring systems.

Theoretical and Computational Chemistry Studies on 2 Ethyl 2 Phenyl 1,3 Thiazolidine Analogues

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethyl-2-phenyl-1,3-thiazolidine analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to determine their most stable three-dimensional conformations (geometry optimization). nih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters of a Thiazolidinone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S Bond | 1.83 |

| C-N Bond | 1.46 |

| C=O Bond | 1.22 |

| S-C-N Angle | 105.0 |

| C-N-C Angle | 115.0 |

| O=C-N Angle | 125.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of thiazolidinone rings. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. jmchemsci.comresearchgate.net A smaller energy gap suggests a more reactive molecule. jmchemsci.com

In the context of this compound analogues, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. For many thiazole (B1198619) derivatives, the HOMO is often localized over the thiazole and phenyl rings, indicating these are the primary sites for electron donation. researchgate.net The distribution of HOMO and LUMO across the molecule provides a map of its reactive regions. researchgate.net

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Thiazolidinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.0584 |

| LUMO | -0.9870 |

| Energy Gap (ΔE) | 4.0714 |

Note: This data is based on a specific thiazolidinone derivative and serves as an example. researchgate.net The values for this compound would differ.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov This map provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netrsc.org

For this compound analogues, MEP maps can predict the sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential are likely to be attacked by electrophiles, while regions of positive potential are targets for nucleophiles. This information is crucial for understanding reaction mechanisms and designing molecules with specific reactivity patterns. researchgate.netnih.gov

Computational Mechanistic Studies: Reaction Pathways and Energy Profiles

For example, the reaction to form a thiazolidinone ring from a Schiff base and thioglycolic acid involves a cycloaddition mechanism. jmchemsci.comresearchgate.net DFT calculations can determine the activation energies for each step, providing insights into the reaction kinetics and helping to optimize reaction conditions. tib.eu These studies can also be used to explore the feasibility of different synthetic routes and to predict the stereochemical outcome of reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Thiazolidine (B150603) Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For thiazolidine derivatives, which exhibit a wide range of biological activities including antibacterial, antiviral, and anticancer properties, QSAR studies are invaluable for drug discovery. nih.govbenthamdirect.com

In a typical QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of thiazolidine analogues with known biological activity. ijprajournal.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.goveurekaselect.com A successful QSAR model can be used to predict the activity of new, unsynthesized thiazolidine derivatives, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a this compound analogue) when bound to a biological macromolecule, typically a protein receptor or an enzyme. najah.edunih.gov This method helps to understand the binding mode and to estimate the binding affinity between the ligand and its target. nih.govscispace.com Docking studies on thiazolidine derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-biomacromolecule complex over time. nih.govfrontiersin.org Starting from a docked pose, MD simulations can assess the stability of the complex and reveal conformational changes in both the ligand and the protein upon binding. tandfonline.comrsc.org These simulations are essential for understanding the detailed mechanism of action of thiazolidine-based drugs and for refining their design to improve their efficacy and selectivity. nih.govnih.gov

Chemical Transformations and Functional Group Reactivity of 2 Ethyl 2 Phenyl 1,3 Thiazolidine Scaffolds

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the 1,3-thiazolidine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered biological activities and physicochemical properties. The selective oxidation of the sulfide (B99878) to either the sulfoxide or the sulfone can be achieved by carefully controlling the reaction conditions, such as the choice of oxidizing agent and reaction temperature. researchgate.net

Research on the oxidation of structurally related 3-aryl-2-phenyl-1,3-thiazolidin-4-ones using Oxone® (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) has demonstrated the feasibility of this transformation. researchgate.net For these related compounds, selective oxidation to the sulfoxide was achieved using three equivalents of Oxone® at room temperature. researchgate.netresearchgate.net Conversely, increasing the equivalents of Oxone® and elevating the reaction temperature generally leads to the formation of the corresponding sulfone. researchgate.net The oxidation of the sulfur atom introduces a new chiral center, resulting in the potential for diastereomeric sulfoxides (cis and trans relative to other substituents on the ring). researchgate.net

While specific studies on 2-Ethyl-2-phenyl-1,3-thiazolidine were not found in the reviewed literature, the reactivity of the sulfur atom is expected to be similar. The general principles of sulfide oxidation suggest that a variety of oxidizing agents could be employed.

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The selectivity can be controlled by the reaction conditions and the use of catalysts. organic-chemistry.orgresearchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for the oxidation of sulfides. |

| Oxone® | Sulfoxide, Sulfone | A "green" and versatile oxidizing agent. researchgate.netresearchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation of sulfides to sulfoxides. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. researchgate.net |

This table presents common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones. The specific conditions and outcomes for this compound would require experimental verification.

Ring-Opening and Ring-Transformation Reactions

The 1,3-thiazolidine ring can undergo cleavage under certain conditions, leading to the formation of acyclic compounds or rearrangement to other heterocyclic systems. These ring-opening and ring-transformation reactions significantly expand the synthetic utility of the thiazolidine (B150603) scaffold.

The stability of the thiazolidine ring is influenced by the substituents and the reaction medium. Acidic or basic conditions, as well as the use of specific reagents, can promote ring cleavage. For instance, the hydrolysis of the imine bond formed from the ring-opening of certain thiazolidine derivatives is a known transformation.

While direct examples of ring-opening or transformation reactions for this compound were not identified in the search results, literature on related heterocycles provides insights into potential pathways. For example, the ring-opening of azetidines to form oxazolines has been reported, highlighting the possibility of ring transformations in small, strained heterocycles. mdpi.com Studies on the reaction of 2-alkylidene-4-oxothiazolidines with Lawesson's reagent have shown the formation of trithiaazapentalene derivatives, indicating a complex ring transformation process. researchgate.net

The inherent strain in the five-membered ring, coupled with the presence of two heteroatoms, suggests that this compound could be a substrate for various ring-opening and rearrangement reactions, potentially leading to novel molecular architectures. Further research is needed to explore these possibilities.

Biological Activities of 2 Ethyl 2 Phenyl 1,3 Thiazolidine Derivatives: in Vitro Mechanistic Research

Mechanistic Investigations of Antineoplastic Activities in Cell Lines

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

Derivatives of the 2-ethyl-2-phenyl-1,3-thiazolidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, operating through the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

One area of investigation has focused on thiazolidine (B150603) derivatives that induce apoptosis through caspase-dependent pathways. For instance, a novel thiazolidine compound, ALC67, was identified as a potent cytotoxic agent against liver, breast, colon, and endometrial cancer cell lines, with an IC50 value of approximately 5 μM in liver cells. nih.gov Further analysis revealed that this compound triggers apoptosis by activating caspase-9, indicating a death receptor-independent mitochondrial pathway. nih.gov Similarly, another synthetic thiazolidine derivative, DBPT, was found to effectively inhibit the growth of human colorectal cancer cells and induce apoptosis. nih.gov This induction was shown to be dependent on the activation of c-Jun NH2-terminal kinase (JNK) and involves both caspase-dependent and caspase-independent pathways, including the release of cytochrome c. nih.gov

The cytotoxic potential of these compounds is often evaluated across a panel of cancer cell lines. For example, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were assessed for their cytotoxicity in MDA-MB-468, PC-12, and MCF-7 cancer cell lines. nih.gov The results indicated that the cytotoxic activity of these compounds is linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation into the expression of apoptosis-related proteins revealed that these compounds likely induce apoptosis through the intrinsic pathway, characterized by an altered Bax/Bcl-2 ratio. nih.gov

The structural features of these derivatives play a critical role in their cytotoxic activity. Structure-activity relationship (SAR) studies on a series of thiazolidinone derivatives targeting drug-resistant lung cancer cells revealed that specific substitutions on the thiazolidinone ring are crucial for their selective cytotoxicity against cancer cells while sparing normal human fibroblasts. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Thiazolidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Apoptotic Mechanism |

| ALC67 | Liver, Breast, Colon, Endometrial | ~5 μM (Liver) | Caspase-9 dependent |

| DBPT | Colorectal cancer cells | Not specified | JNK-dependent, caspase-dependent and -independent |

| 5b (Phthalimide derivative) | MCF-7 | 0.2±0.01 µM | Intrinsic pathway, caspase-3 activation |

| 5k (Phthalimide derivative) | MDA-MB-468 | 0.6±0.04 µM | Intrinsic pathway, caspase-3 activation |

| 5g (Phthalimide derivative) | PC-12 | 0.43±0.06 µM | Intrinsic pathway, caspase-3 activation |

| Thiazolidin-4-one derivatives (5b, 5c, 5e) | LN229 (Glioblastoma) | 9.48, 12.16, 6.43 µg/mL respectively | Apoptotic effects confirmed by TUNEL assay |

This table provides a summary of the in vitro cytotoxic activities and apoptotic mechanisms of various thiazolidine derivatives as reported in the cited literature.

Modulation of Cellular Signaling Pathways (e.g., Kinase Inhibition such as AURKA, VEGFR-2; Phosphatase Inhibition such as SHP1)

The antineoplastic activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. This includes the inhibition of protein kinases and phosphatases that play a crucial role in tumor growth, proliferation, and survival.

Kinase Inhibition:

Several studies have highlighted the potential of thiazolidine derivatives as inhibitors of various protein kinases. The Aurora kinase family, particularly Aurora A (AURKA), is a critical regulator of cell division, and its overexpression is linked to tumorigenesis. nih.gov A series of 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidine-4-one derivatives have been investigated as potential inhibitors of AURKA and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis. nih.gov Molecular docking studies suggested that these compounds bind to AURKA and VEGFR-2 primarily through hydrophobic and π-stacking interactions. nih.gov In vitro assays using a human glioblastoma cell line (LN229) confirmed the antiglioma efficacy of these derivatives, with some compounds exhibiting significant cytotoxic and apoptotic effects. nih.gov

Furthermore, novel N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas have been identified as potent multi-tyrosine kinase inhibitors, targeting kinases such as Ron, c-Met, c-Kit, KDR (VEGFR-2), Src, and IGF-1R. nih.gov One compound, in particular, demonstrated significant antiproliferative and cytotoxic effects against the A549 cancer cell line. nih.gov The design of these inhibitors often involves a molecular hybridization approach, combining the thiazolidine scaffold with other pharmacophores known to interact with kinase active sites.

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, is another target for thiazole-based inhibitors. nih.gov Aberrant activation of this pathway is common in many cancers. nih.gov

Phosphatase Inhibition:

In addition to kinases, protein tyrosine phosphatases (PTPs) are also important targets for anticancer drug development. Src homology 2 domain-containing phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that has been identified as a potential target in cancer immunotherapy. purdue.edu While direct inhibition of SHP1 by this compound derivatives is not explicitly detailed in the provided results, the broader class of thiazolidine-related compounds has been shown to interact with phosphatases. For instance, mechanisms of anticancer activity for some thiazolidin-4-ones are associated with their affinity for targets like the non-membrane protein tyrosine phosphatase SHP2. nih.gov The discovery of selective small molecule inhibitors for phosphatases like SHP1 is an active area of research, with some studies identifying covalent inhibitors that target specific residues on the enzyme. purdue.edu

Antimicrobial Activity Studies (In Vitro)

Elucidation of Antibacterial Mechanisms of Action

Thiazolidine derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govarkat-usa.orge3s-conferences.org The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes.

A prominent target for these compounds is the enzyme MurB, a precursor involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. arkat-usa.org The inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. Molecular docking studies have supported the potential involvement of E. coli MurB inhibition in the antibacterial action of certain 2,3-diaryl-thiazolidin-4-ones. nih.gov

The antibacterial efficacy of thiazolidine derivatives is influenced by the nature and position of substituents on the thiazolidine ring and associated aryl groups. nih.govnih.gov For instance, in a series of new heteroaryl(aryl) thiazole (B1198619) derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov Similarly, for some 1,3-thiazolidin-4-one derivatives, the presence of electron-withdrawing groups was found to be essential for their antibacterial and antitubercular activities. e3s-conferences.org

It's also worth noting that some thiazolidine derivatives have shown efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli, exhibiting greater potential than the reference drug ampicillin (B1664943) in some cases. nih.govnih.gov

Investigation of Antifungal Mechanisms

Derivatives of the thiazolidine scaffold have also been extensively studied for their in vitro antifungal properties against various fungal pathogens, including species of Candida, Aspergillus, and various dermatophytes. nih.gove3s-conferences.orgnih.govmdpi.comnih.govmdpi.comasianpubs.orgresearchgate.net The mechanisms underlying their antifungal action are diverse and often target key components of the fungal cell.

A primary mechanism of action for many antifungal thiazolidine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.govresearchgate.netresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. nih.govresearchgate.net Some thiazole derivatives have been shown to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.govresearchgate.net Molecular docking studies have further supported the inhibition of CYP51 as a probable mechanism for the antifungal activity of certain 2,3-diaryl-thiazolidin-4-ones. nih.gov

Another proposed mechanism involves the disruption of the fungal cell wall. nih.govmdpi.comnih.gov Some 5-arylidene-2,4-thiazolidinediones have been observed to cause morphological changes in the cell wall of Candida yeasts. nih.gov The antifungal activity of Mycosidine, a 3,5-substituted thiazolidine-2,4-dione, has been associated with the inhibition of glucose transport, suggesting a novel mechanism of action that impacts cell wall integrity. nih.govmdpi.com

The structure-activity relationships of these compounds have been investigated to optimize their antifungal potency. For example, in a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, certain derivatives with dichlorophenyl substitutions showed higher fungicidal effects. mdpi.com Conversely, the introduction of a benzylidene group at the C-5 position was found to decrease fungicidal activity in this particular series. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiazolidinone Derivatives

| Compound/Derivative Class | Fungal Species | MIC/MFC (µg/mL) | Proposed Mechanism of Action |

| Thiazolidinones 4h and 4l | Rhodotorula sp. | 16.5 | Not specified |

| Thiazolidinones 4b, 4e, 4g, and 4k | Rhodotorula sp. | 25 | Not specified |

| Thiazole derivatives | Candida albicans | 0.008–7.81 | Action within the fungal cell wall structure and/or cell membrane |

| 2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | Potent activity | Not specified |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | Potent activity | Not specified |

This table summarizes the in vitro antifungal activity and proposed mechanisms of action for various thiazolidinone derivatives based on the provided search results.

Enzymatic Inhibition Studies

The biological activities of this compound derivatives are frequently linked to their ability to inhibit specific enzymes. These enzymatic inhibition studies are crucial for elucidating the molecular mechanisms underlying their therapeutic potential.

One of the key enzymes targeted by thiazolidine derivatives is tyrosinase . This enzyme plays a central role in melanin (B1238610) biosynthesis, and its inhibition is of interest for the development of skin-depigmenting agents. nih.govmdpi.com Studies on 2-aryl-1,3-thiazolidines have shown that they can prevent the tyrosinase-catalyzed conversion of L-tyrosine to melanin. nih.gov The proposed mechanism involves the cleavage of the thiazolidine ring, which releases a sulfhydryl-containing Schiff base that traps the enzymatically generated dopaquinone. nih.gov Molecular docking studies with mushroom tyrosinase have further supported the potential of thiazolidine-4-carboxamide derivatives as tyrosinase inhibitors, with binding facilitated by hydrogen bonds and hydrophobic interactions. mdpi.com

Another important enzyme target is xanthine (B1682287) oxidase (XO) , which is involved in the production of uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout. A series of thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.gov One compound, in particular, exhibited potent mixed-type inhibition of XO, with an IC50 value significantly lower than that of the standard drug allopurinol. nih.gov Structure-activity relationship studies indicated that a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these derivatives. nih.gov

As discussed in section 7.1.2, various kinases are also significant targets for thiazolidine derivatives in the context of cancer therapy. These include Aurora kinases (AURKA), VEGFR-2, and a range of other tyrosine kinases. nih.govnih.govnih.gov The inhibition of these kinases disrupts signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Furthermore, the inhibition of bacterial enzymes such as MurB is a key mechanism for the antibacterial activity of some thiazolidine derivatives, as detailed in section 7.2.1. nih.govarkat-usa.org

Xanthine Oxidase (XO) Inhibition Mechanisms

Thiazolidine derivatives have been investigated for their potential to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders.

In a study focusing on novel thiazolidine-2-thione derivatives, researchers identified compounds with potent XO inhibitory activity. One of the most effective compounds demonstrated an IC50 value of 3.56 μmol/L, which was approximately 2.5 times more potent than the standard drug, allopurinol. Enzyme inhibition kinetics revealed that this particular derivative acts as a mixed-type XO inhibitor. Molecular docking studies suggested that the inhibitory action is mediated through hydrogen bonding and hydrophobic interactions within the active site of the enzyme. Specifically, the phenyl-sulfonamide moiety of the derivative was found to be crucial for its inhibitory activity, interacting with amino acid residues such as Gly260 and Ile264 in the enzyme's active pocket. The thiazolidinethione part of the molecule was also observed to form hydrogen bonds with Glu263 and Ser347.

These findings highlight that the mechanism of XO inhibition by these thiazolidine derivatives involves blocking the substrate's access to the active site and interfering with the catalytic process. The binding of these inhibitors can induce conformational changes in the enzyme, further reducing its activity.

Table 1: Xanthine Oxidase Inhibitory Activity of a Thiazolidine-2-thione Derivative

| Compound | IC50 (μmol/L) | Inhibition Type | Interacting Residues (Predicted) |

| Thiazolidine-2-thione derivative (6k) | 3.56 | Mixed-type | Gly260, Ile264, Glu263, Ser347 |

| Allopurinol (Reference) | ~8.9 | Competitive | - |

Aldose Reductase Inhibition and Binding Mode Analysis

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia. It converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Thiazolidine derivatives have emerged as potential inhibitors of aldose reductase.

Research on a series of thiazoline (B8809763) derivatives identified compounds with potent inhibitory activity against aldose reductase (ALR2). One of the most active compounds, a thiazoline derivative with a benzyl (B1604629) and nitrophenyl substituent, exhibited an IC50 value of 1.39 ± 2.21 μM, which is more potent than the reference drug sorbinil (B39211) (IC50 = 3.14 ± 0.02 μM). Importantly, this compound showed high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1), with only 23.4% inhibition of ALR1.

Molecular docking studies have provided insights into the binding modes of these inhibitors. These studies suggest that the thiazolidine or thiazoline ring, along with its substituents, can fit into the active site of aldose reductase, forming key interactions with amino acid residues. The specific interactions often involve hydrogen bonds and hydrophobic contacts, which stabilize the enzyme-inhibitor complex and block the binding of the natural substrate, glucose.

Mechanistic Research on Antioxidant Properties

Several studies have explored the antioxidant properties of thiazolidine derivatives through various in vitro assays. The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

In one study, novel thiazolidine-2,4-dione derivatives were evaluated for their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. A glycine-coupled analogue and an ammonia-coupled analogue demonstrated significant antioxidant activity. The presence of specific functional groups, such as phenolic hydroxyl groups, is believed to contribute to the radical scavenging capacity by donating a hydrogen atom to stabilize the free radical.

Another study on thiazolidine-4-carboxylic acid derivatives showed that pretreatment with these compounds significantly increased the levels of endogenous antioxidants like glutathione (B108866) (GSH) and catalase, while inhibiting lipid peroxidation (LPO). This suggests that their antioxidant mechanism may also involve the enhancement of the cellular antioxidant defense system.

In Vitro Studies of Antidiabetic Mechanisms

Beyond aldose reductase inhibition, thiazolidine derivatives have been investigated for other antidiabetic mechanisms, primarily focusing on the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. Its inhibition can delay glucose absorption and help manage postprandial hyperglycemia. Studies on thiazolidine-2,4-dione derivatives have identified compounds with significant α-glucosidase inhibitory activity. For instance, a serine-coupled analogue showed greater inhibition (IC50: 58.1±2.47 µM) compared to other tested compounds in its series.

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. Certain thiazolidine-2,4-dione derivatives have shown the ability to inhibit DPP-4 activity in vitro. One particular derivative demonstrated more potent DPP-4 inhibition compared to others in its series, with a lower IC50 value.

Mechanistic Studies of Anti-inflammatory Effects (In Vitro Models)

The anti-inflammatory properties of thiazolidine derivatives have been explored in various in vitro models. The primary mechanisms investigated include the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine expression.

Several thiazolidinone derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Some compounds have exhibited selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For example, certain 5-arylidene-2-imino-4-thiazolidinones have demonstrated significant anti-inflammatory activity, which was attributed to their COX inhibitory potential.

Other Mechanistic Biological Explorations (e.g., Anticonvulsant activity mechanistic studies)

The structural versatility of the thiazolidine scaffold has led to the exploration of its potential in other therapeutic areas, including as anticonvulsant agents. The mechanism of action for the anticonvulsant activity of thiazolidine derivatives is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems.

Studies on thiazole-bearing 4-thiazolidinones have identified compounds with significant anticonvulsant activity in preclinical models such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. The structural features of these molecules, including the combination of thiazole and thiazolidinone rings, appear to be important for their activity. The activity of these compounds is often compared to standard anticonvulsant drugs like phenytoin (B1677684) and carbamazepine. It has been noted that substitutions on the phenyl ring of the thiazolidinone structure can significantly influence the anticonvulsant potency.

Catalytic Applications and Materials Science Perspectives of 1,3 Thiazolidine Derivatives

Applications as Chiral Auxiliaries in Asymmetric Organic Synthesis

Research has shown that the stereogenic center in the thiazolidine (B150603) ring can influence the facial selectivity of reactions on an appended substrate. For instance, N-acyl derivatives of chiral thiazolidin-2-ones and thiazolidine-2-thiones have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The predictable stereochemical outcomes are often rationalized by the formation of rigid, chelated transition states involving the heteroatoms of the thiazolidine ring.

A notable example from the literature that provides insight into the potential of related structures involves the use of 4(S)-Benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in asymmetric aldol condensations. The chlorotitanium enolate of the N-propionyl derivative of this auxiliary reacts with various aryl aldehydes to afford the corresponding 'syn' aldol products with good diastereoselectivity. This stereochemical control is attributed to a well-defined, non-chelated transition state. Although this example features a carbonyl group at the 2-position, it highlights the capacity of the thiazolidine framework to induce asymmetry.